
乙基-D-脯氨酸
描述
Ethyl-D-proline is an isomer of the naturally occurring amino acid, L-Proline . D-amino acids have been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity .
Synthesis Analysis
L-Proline and D-Proline are often used as asymmetric organocatalysts for a variety of organic reactions . In a recent one-pot chiral synthesis, the Shi group used L/D-proline as a Lewis base, in the presence of a chiral auxiliary group to synthesize substituted isoxazoline-N-oxides .
Molecular Structure Analysis
The molecular weight of Ethyl-D-proline is 143.19 . The IUPAC name is (2R)-1-ethyl-2-pyrrolidinecarboxylic acid .
Physical And Chemical Properties Analysis
Ethyl-D-proline is a solid substance that should be stored at 2-8°C . It has a molecular weight of 143.19 .
科学研究应用
催化和合成
乙基-D-脯氨酸参与各种催化和合成过程。例如,它用于 L-脯氨酸催化的三组分多米诺反应,有助于合成高度取代的噻吩并[3,2-c]噻吩衍生物。这个过程涉及在单次操作中创建三个 C-C 键和生成三个新的立体中心 (Indumathi、Perumal 和 Menéndez,2010)。类似地,可以使用 L-脯氨酸作为催化剂,由醛和丙二酸二乙酯合成乙基香豆素-3-羧酸酯,该工艺具有高产率和环境友好性等优点 (陆晓东,2012)。
生物燃料生产
乙基-D-脯氨酸在生物燃料生产中发挥作用。例如,乙基戊酸酯(一种潜在的燃料添加剂)可以通过由脯氨酸双硫酸盐 (ProHSO4) 等氨基酸离子液体催化的戊酸与乙醇的酯化反应生产。该方法实现了高转化率,并显示出生物燃料应用的潜力 (董、何、陶和胡,2013)。
高分子科学
在高分子科学中,已经对 5-乙基取代的聚(L-脯氨酸),包括顺式和反式-5-乙基-L-脯氨酸的合成、表征和溶液性质进行了研究。这些研究旨在了解取代基对取代聚 (L-脯氨酸) 中螺旋构象和变旋的影响 (杨、Overberger 和 Venkatachalam,1983)。
农业和植物抗逆性
乙基-D-脯氨酸与植物抗逆性有关。例如,释放乙烯的化合物乙烯利可以通过调节抗氧化系统和增强脯氨酸代谢来减轻植物的镍胁迫,表明在农业中的潜在应用 (Khan 等人,2020)。
低温保存
在低温生物学中,已经研究了 L-脯氨酸及其衍生物的冷冻保护作用,特别是在哺乳动物卵母细胞冷冻保存中。这项研究探讨了 L-脯氨酸如何提高冷冻保存效率,可能适用于人类卵母细胞玻璃化 (Zhang 等人,2016)。
药物化学
在药物化学中,L-脯氨酸及其衍生物(如乙基-D-脯氨酸)被用于合成各种化合物。例如,L-脯氨酸可以催化 (E)-乙基 2-氰基-3-(1H-吲哚-3-基)丙烯酸酯的合成,证明了其在创建具有生物活性的分子中的重要性 (肖安谢、郭荣蔡和大为马,2005)。
作用机制
Target of Action
Ethyl-D-proline, an unnatural amino acid , is often used as an asymmetric organocatalyst for a variety of organic reactions . Its primary targets are likely to be the enzymes involved in these reactions. The specific targets may vary depending on the reaction context, but they generally involve enzymes that catalyze reactions where conformational rigidity is beneficial .
Mode of Action
Ethyl-D-proline interacts with its targets by serving as a catalyst, facilitating the conversion of reactants to products in various organic reactions . Its conformational rigidity compared to other amino acids makes it particularly effective in this role . The resulting changes depend on the specific reaction, but they generally involve the synthesis of enantiopure compounds .
Biochemical Pathways
The biochemical pathways affected by Ethyl-D-proline are those involving the organic reactions it catalyzes. For example, it has been used in asymmetric Mannich reactions for chiral β-aminocarbonyls, aldehyde aldol reactions for the synthesis of erythrose equivalents, and many others . The downstream effects of these reactions can be diverse, ranging from the synthesis of bioactive diketopiperazines to the formation of phosphodiester bond linkages to recognize DNA and RNAs .
Result of Action
The molecular and cellular effects of Ethyl-D-proline’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it facilitates the conversion of reactants to products, potentially leading to the synthesis of new compounds with various biological activities . These compounds could then interact with cellular processes in a variety of ways.
安全和危害
未来方向
The enantioselective aldol reaction is one of the most powerful methods for the construction of chiral polyol . The first intermolecular direct enantioselective aldol reaction catalyzed by L-proline appeared employing acetone and 4-nitrobenzaldehyde as the substrates . This result sparked high interest from several groups in further investigating proline-catalyzed direct asymmetric aldol reactions .
生化分析
Biochemical Properties
Ethyl-D-proline plays a significant role in biochemical reactions, particularly as an asymmetric organocatalyst. It interacts with various enzymes and proteins, influencing their activity and stability. One notable interaction is with proline dehydrogenase, an enzyme involved in the proline degradation pathway. Ethyl-D-proline can act as a substrate or inhibitor for this enzyme, affecting the overall proline metabolism . Additionally, Ethyl-D-proline interacts with collagen, a structural protein, by incorporating into its structure and influencing its stability and function .
Cellular Effects
Ethyl-D-proline has been shown to impact various cellular processes. It influences cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, Ethyl-D-proline can modulate the activity of the mTOR pathway, which is crucial for cell growth and metabolism . Furthermore, Ethyl-D-proline affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These changes can lead to alterations in cellular metabolism, including shifts in energy production and utilization.
Molecular Mechanism
At the molecular level, Ethyl-D-proline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, Ethyl-D-proline has been shown to inhibit the activity of proline dehydrogenase by binding to its active site . This inhibition can lead to changes in proline metabolism and subsequent effects on cellular function. Additionally, Ethyl-D-proline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl-D-proline can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl-D-proline is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Ethyl-D-proline can result in sustained changes in cellular metabolism and function, including alterations in energy production and stress response pathways .
Dosage Effects in Animal Models
The effects of Ethyl-D-proline vary with different dosages in animal models. At low doses, Ethyl-D-proline can enhance cellular function and promote cell survival by modulating stress response pathways . At high doses, Ethyl-D-proline can induce toxic effects, including oxidative stress and apoptosis . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce metabolic imbalances.
Metabolic Pathways
Ethyl-D-proline is involved in several metabolic pathways, including the proline degradation pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing their activity and the overall flux of metabolites through these pathways . Additionally, Ethyl-D-proline can affect the levels of key metabolites, such as proline and pyrroline-5-carboxylate, by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, Ethyl-D-proline is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of Ethyl-D-proline within specific cellular compartments . The distribution of Ethyl-D-proline can influence its activity and function, as it may accumulate in regions where its target enzymes and proteins are localized .
Subcellular Localization
Ethyl-D-proline exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the cytoplasm and mitochondria, where it interacts with enzymes involved in proline metabolism . The subcellular localization of Ethyl-D-proline is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . These localization patterns are crucial for its role in modulating cellular metabolism and function.
属性
IUPAC Name |
(2R)-1-ethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFKYXSWNIWGO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of poly(cis-5-ethyl-D-proline) and how do they influence its conformation?
A1: Poly(cis-5-ethyl-D-proline) exhibits two distinct helical conformations, similar to poly(L-proline), designated as form I and form II. These forms differ in the isomerism of the amide bond (cis for form I and trans for form II) [, ]. The presence of the ethyl group at the C5 position introduces steric effects that influence the preferred conformation. Specifically, the ethyl group prefers an anti conformation relative to the C5H bond, regardless of the overall form adopted by the polymer []. Additionally, in form II, the carbonyl group of the amide appears to be closer to a perpendicular orientation with respect to the helical axis compared to poly(L-proline) form II [].
Q2: Can the conformation of poly(cis-5-ethyl-D-proline) be altered?
A2: Yes, poly(cis-5-ethyl-D-proline) can undergo a process called mutarotation, transitioning between form I and form II. This process is influenced by hydrogen-bond-forming solvents, with the rate seemingly proportional to the solvent's acidity []. The carbonyl group of the amide has been identified as the specific site for hydrogen bonding, playing a crucial role in the mutarotation mechanism [].
Q3: What spectroscopic techniques are useful for studying the conformation of poly(cis-5-ethyl-D-proline)?
A3: Researchers have successfully employed a combination of spectroscopic techniques to elucidate the conformational characteristics of poly(cis-5-ethyl-D-proline). These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide valuable information about the local environment and interactions of atoms within the molecule, aiding in the identification and characterization of different conformations [].
- Circular Dichroism (CD) Spectroscopy: This technique helps determine the secondary structure of the polymer by analyzing the differential absorption of left- and right-circularly polarized light [].
- Optical Rotatory Dispersion (ORD) Spectroscopy: Similar to CD, ORD examines the variation of optical rotation with wavelength, providing insights into the molecule's chiral properties and conformation [].
- Infrared (IR) Spectroscopy: This technique aids in identifying specific functional groups and their interactions, such as the hydrogen bonding observed between the solvent and the carbonyl group of the amide during mutarotation [].
Q4: Are there theoretical approaches to study the conformational behavior of ethyl-substituted polyprolines?
A4: Yes, theoretical conformational energy calculations have been performed to understand the steric effects of substituents like ethyl groups on the preferred conformations of polyprolines []. These calculations can provide valuable insights into the energetic landscape of different conformations and guide experimental investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)
![2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1385667.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)
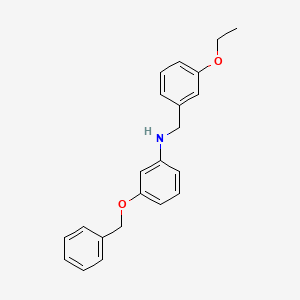
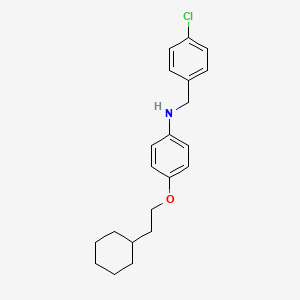
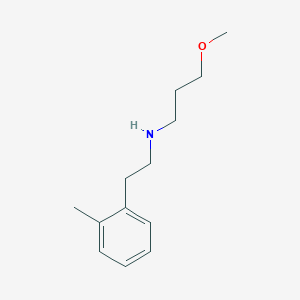
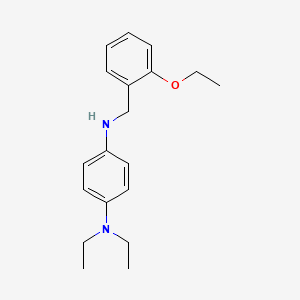
![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)
![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)
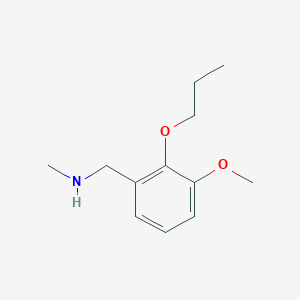
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)